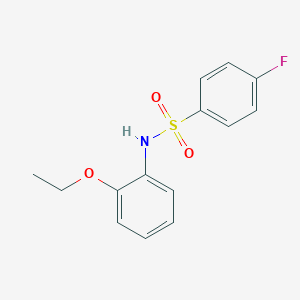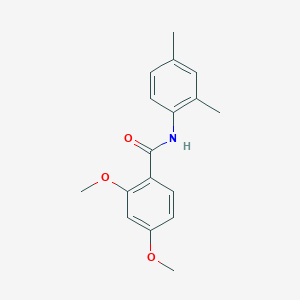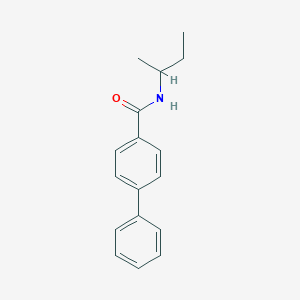
N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide, also known as EFBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EFBS is a sulfonamide derivative that has shown promising results in the treatment of certain diseases and conditions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. Additionally, N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been found to inhibit the activity of Hsp90, a chaperone protein that is involved in the stabilization of many oncogenic proteins.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-bacterial properties, N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been shown to have antioxidant properties. N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has also been found to have a low toxicity profile, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide for lab experiments is its high purity and low toxicity profile. This makes it a useful compound for studying its effects on various biological processes. However, one of the limitations of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide. One area of interest is the development of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide and its effects on various biological processes. N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide also shows potential as a therapeutic agent for various diseases and conditions, and further research is needed to explore its clinical applications.
Conclusion
In conclusion, N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide is a promising compound with potential applications in various areas of scientific research. Its anti-cancer, anti-inflammatory, and anti-bacterial properties, as well as its low toxicity profile, make it a useful compound for further study. While there are limitations to its use in lab experiments, the development of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide analogs and further research into its mechanism of action and clinical applications may lead to new discoveries and advancements in the field of scientific research.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide involves the reaction of 2-ethoxyaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. This method has been optimized to produce high yields of N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide with high purity.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its anti-cancer properties. N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Additionally, N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide has been found to have anti-inflammatory and anti-bacterial properties, which can be useful in the treatment of various inflammatory and infectious diseases.
properties
Molecular Formula |
C14H14FNO3S |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO3S/c1-2-19-14-6-4-3-5-13(14)16-20(17,18)12-9-7-11(15)8-10-12/h3-10,16H,2H2,1H3 |
InChI Key |
XTLKSDFNGGBLGS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)



